molecular formula C23H32N4O4 B11436377 Octyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Octyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11436377
M. Wt: 428.5 g/mol
InChI Key: VJIFMHDEOOVLBM-UHFFFAOYSA-N
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Description

Octyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with an octyl ester group and a dimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the triazole intermediate with a suitable aldehyde or ketone.

    Introduction of the Octyl Ester Group: The carboxylate group is esterified with octanol under acidic or basic conditions to form the octyl ester.

    Addition of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, typically using a halogenated precursor and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Octyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole or pyrimidine derivatives.

    Substitution: The dimethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenated precursors and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are typical reagents.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced triazole or pyrimidine derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the dimethoxyphenyl group.

Scientific Research Applications

Octyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Octyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Octyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H32N4O4

Molecular Weight

428.5 g/mol

IUPAC Name

octyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H32N4O4/c1-5-6-7-8-9-10-13-31-22(28)20-16(2)26-23-24-15-25-27(23)21(20)18-14-17(29-3)11-12-19(18)30-4/h11-12,14-15,21H,5-10,13H2,1-4H3,(H,24,25,26)

InChI Key

VJIFMHDEOOVLBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=CC(=C3)OC)OC)C

Origin of Product

United States

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